molecular formula C7H11ClN2 B8772768 N-((1H-Pyrrol-3-yl)methylene)-N-methylmethanaminium chloride

N-((1H-Pyrrol-3-yl)methylene)-N-methylmethanaminium chloride

Cat. No. B8772768
M. Wt: 158.63 g/mol
InChI Key: GEWIRBCVQBHSTL-UHFFFAOYSA-N
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Patent
US08067615B2

Procedure details

10.60 g of (chloromethylene)dimethylammonium chloride and 6.25 g of N-(triisopropylsilyl)-pyrrole are suspended in 200 ml of CH2Cl2 under nitrogen at 0-5° C. The suspension is warmed to 60° C. and stirred for 30 minutes. Afterwards the mixture is cooled to ambient temperature. The suspension is filtered and washed with diethylether to give 5.67 g of the title compound as grey solid.
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
6.25 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl-].[Cl:2][CH:3]=[N+:4]([CH3:6])[CH3:5].C([Si](C(C)C)(C(C)C)[N:11]1[CH:15]=[CH:14][CH:13]=[CH:12]1)(C)C>C(Cl)Cl>[Cl-:2].[CH3:5][N+:4]([CH3:6])=[CH:3][C:13]1[CH:14]=[CH:15][NH:11][CH:12]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
10.6 g
Type
reactant
Smiles
[Cl-].ClC=[N+](C)C
Step Two
Name
Quantity
6.25 g
Type
reactant
Smiles
C(C)(C)[Si](N1C=CC=C1)(C(C)C)C(C)C
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Afterwards the mixture is cooled to ambient temperature
FILTRATION
Type
FILTRATION
Details
The suspension is filtered
WASH
Type
WASH
Details
washed with diethylether

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
[Cl-].C[N+](=CC1=CNC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.67 g
YIELD: CALCULATEDPERCENTYIELD 127.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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